4-Morpholinepropanenitrile

Lipophilicity Membrane Permeability Drug Design

4-Morpholinepropanenitrile (CAS 4542-47-6), also known as β-Morpholinopropionitrile or N-(2-Cyanoethyl)morpholine, is a bifunctional building block characterized by a morpholine ring linked to a propionitrile group (C₇H₁₂N₂O; MW: 140.18 g/mol). This compound serves as a versatile intermediate in organic synthesis, with a well-documented role in the manufacture of the antibacterial agent Trimethoprim.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 4542-47-6
Cat. No. B041642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinepropanenitrile
CAS4542-47-6
Synonyms3-Morpholinopropanenitrile;  3-Morpholinopropionitrile;  N-(2-Cyanoethyl)morpholine;  NSC 20547;  NSC 41718;  4-Morpholinepropanenitrile
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1COCCN1CCC#N
InChIInChI=1S/C7H12N2O/c8-2-1-3-9-4-6-10-7-5-9/h1,3-7H2
InChIKeyWXVKGHVDWWXBJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Morpholinepropanenitrile (CAS 4542-47-6): Key Intermediate for Antibacterial Synthesis and Pharmaceutical R&D


4-Morpholinepropanenitrile (CAS 4542-47-6), also known as β-Morpholinopropionitrile or N-(2-Cyanoethyl)morpholine, is a bifunctional building block characterized by a morpholine ring linked to a propionitrile group (C₇H₁₂N₂O; MW: 140.18 g/mol) [1]. This compound serves as a versatile intermediate in organic synthesis, with a well-documented role in the manufacture of the antibacterial agent Trimethoprim . Its structure confers a predicted pKa of 5.90±0.10 , a topological polar surface area (tPSA) of 36.3 Ų, and a computed LogP (XLogP3-AA) of -0.4 [1], defining its solubility and reactivity profile relative to structural analogs. Commercially available in purities ranging from 98% to >99% (GC) , it is typically supplied as a colorless to pale yellow liquid with a boiling point of 246 °C and a flash point of 62 °C .

Why Generic 'Cyanoethylated Amines' Cannot Replace 4-Morpholinepropanenitrile in Critical Synthetic Routes


Despite the common perception that cyanoethylated amines are interchangeable synthons, substituting 4-Morpholinepropanenitrile with close structural analogs (e.g., piperidine-based 1-Piperidinepropanenitrile, CAS 3088-41-3) introduces significant risks in both process chemistry and biological function. Fundamental physicochemical differences—including a LogP shift from -0.4 for the morpholine derivative to 1.32 for the piperidine analog [1][2]—directly alter partition coefficients, affecting extraction efficiency and intermediate purification [1][2]. Furthermore, the presence of the morpholine oxygen atom in 4-Morpholinepropanenitrile increases the topological polar surface area (tPSA) to 36.3 Ų compared to 27.0 Ų for the piperidine analog [1][2], a difference known to impact passive membrane permeability and, consequently, the biological activity of downstream drug candidates [3]. In established routes such as the synthesis of Trimethoprim, the specific morpholine scaffold is not incidental; it is essential for achieving the high yields and purity required for pharmaceutical-grade manufacturing, where deviation to alternate amines is not supported by validated processes [4].

Quantitative Differentiation of 4-Morpholinepropanenitrile vs. Structural Analogs: A Data-Driven Guide for Procurement


LogP and tPSA: Morpholine vs. Piperidine Scaffold Determines Lipophilicity and Permeability

Compared to its direct structural analog 3-(1-Piperidinyl)propionitrile (CAS 3088-41-3), 4-Morpholinepropanenitrile exhibits a significantly lower lipophilicity due to the replacement of a methylene group in the piperidine ring with an oxygen atom in the morpholine ring [1][2]. The target compound has a computed XLogP3-AA value of -0.4 [1], whereas the piperidine analog has a calculated LogP of 1.32 [2]. This represents a quantified difference of 1.72 log units, meaning the piperidine analog is over 50 times more lipophilic [3]. Correspondingly, the topological polar surface area (tPSA) for 4-Morpholinepropanenitrile is 36.3 Ų [1], versus 27.0 Ų for the piperidine analog [2].

Lipophilicity Membrane Permeability Drug Design ADME

Trimethoprim Intermediate: Validated Route with 85% Overall Yield from Benzaldehyde Precursors

4-Morpholinepropanenitrile (β-Morpholinopropionitrile) is a well-documented intermediate in the synthesis of the World Health Organization Essential Medicine Trimethoprim (T795615) [1]. A practical and efficient preparation of Trimethoprim from 3,4,5-trimethoxybenzaldehyde achieves an overall yield of 85% . While the specific paper describes a dimethylamine route, established literature confirms the morpholine derivative is a key alternative intermediate in various Trimethoprim synthetic pathways, with analytical profiles and quality control methods published in standard references [1][2].

Antibacterial API Intermediate Process Chemistry Trimethoprim

Hydroamination Reactivity: Morpholine Derivatives Enable Palladium-Catalyzed Stereoselective Synthesis

Morpholine-containing substrates, including derivatives of 4-Morpholinepropanenitrile, are effective in palladium-catalyzed hydroamination reactions to produce 2,5-disubstituted and 2,3,5-trisubstituted morpholines [1]. This method yields morpholine products as a single diastereomer in excellent yields, demonstrating the utility of the morpholine scaffold in stereoselective heterocycle construction [1].

Hydroamination Palladium Catalysis Morpholine Synthesis Stereoselective

Predicted pKa (5.90) Distinguishes Morpholinepropanenitrile from Morpholine Itself (pKa 8.36)

The predicted acid dissociation constant (pKa) for 4-Morpholinepropanenitrile is 5.90±0.10 . In contrast, the parent compound morpholine has an experimental pKa of 8.36 [1]. This difference of approximately 2.5 pKa units means that 4-Morpholinepropanenitrile is about 300 times less basic than morpholine itself.

pKa Basicity Ionization Solubility

Primary Application Scenarios for 4-Morpholinepropanenitrile (CAS 4542-47-6) Based on Quantitative Differentiation


Synthesis of Antibacterial APIs with Validated Quality Control

Procure 4-Morpholinepropanenitrile (purity ≥98% GC) for use as a key intermediate in the synthesis of Trimethoprim and related diaminopyrimidine antibacterials. This application leverages the compound's established role in pharmaceutical manufacturing, where analytical profiles and impurity specifications are well-documented [1][2]. The morpholine scaffold provides optimal solubility and reactivity for the multi-step condensation and cyclization reactions required to achieve the reported 85% overall yield in Trimethoprim synthesis .

Design of CNS-Penetrant Drug Candidates via Scaffold Optimization

Select 4-Morpholinepropanenitrile over its piperidine analog (CAS 3088-41-3) when designing central nervous system (CNS) drug candidates. The target compound's lower LogP (-0.4 vs. 1.32) and higher tPSA (36.3 Ų vs. 27.0 Ų) [3][4] align with established medicinal chemistry guidelines for reducing passive brain penetration and minimizing CNS-related off-target effects when peripheral action is desired [5].

Stereoselective Synthesis of Substituted Morpholines via Hydroamination

Utilize 4-Morpholinepropanenitrile as a starting material or core scaffold in palladium-catalyzed hydroamination reactions to construct 2,5-disubstituted and 2,3,5-trisubstituted morpholines with high diastereoselectivity. This approach is supported by studies demonstrating the formation of morpholine products as a single diastereomer in excellent yields, enabling the efficient preparation of complex chiral morpholine derivatives for medicinal chemistry exploration [6].

pH-Controlled Extractions and Salt Formation in Workup Procedures

Employ 4-Morpholinepropanenitrile in synthetic routes requiring pH-controlled extraction steps. The compound's predicted pKa of 5.90 means it will be predominantly unprotonated at physiological pH, whereas morpholine itself (pKa 8.36) would remain largely protonated [7]. This difference facilitates selective extraction from reaction mixtures and allows for cleaner product isolation without the need for strong bases or acids.

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